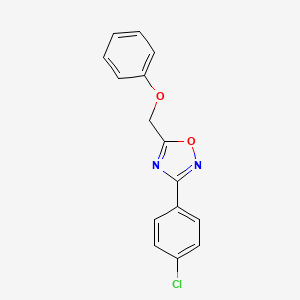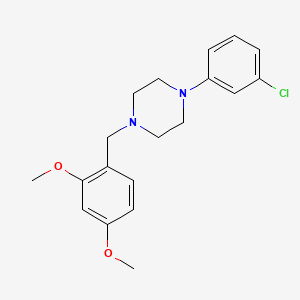![molecular formula C11H16N2O3 B5740506 N-[2-(3,4-dimethoxyphenyl)ethyl]urea CAS No. 25017-47-4](/img/structure/B5740506.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]urea
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]urea, commonly known as DMPEU, is a urea derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPEU is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
DMPEU has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. DMPEU has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis. DMPEU has also been studied for its anti-cancer properties, where it has been shown to induce apoptosis in cancer cells by activating caspases. Additionally, DMPEU has been shown to have anti-oxidant properties, which can protect cells from oxidative stress.
Wirkmechanismus
The mechanism of action of DMPEU is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. DMPEU has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, DMPEU has been shown to induce the expression of various genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
DMPEU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which can cause oxidative stress and inflammation. DMPEU has also been shown to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). Additionally, DMPEU has been shown to induce apoptosis in cancer cells by activating caspases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. Additionally, DMPEU has been shown to have good solubility in organic solvents, making it easy to work with in lab experiments. However, DMPEU has some limitations as well. It has poor aqueous solubility, which can limit its applications in certain experiments. Additionally, DMPEU has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on DMPEU. One area of research could focus on its potential applications in the treatment of inflammatory diseases like rheumatoid arthritis. Another area of research could focus on its anti-cancer properties and its potential use in cancer therapy. Additionally, future research could focus on understanding the mechanism of action of DMPEU and identifying its molecular targets. Finally, research could focus on improving the aqueous solubility of DMPEU to expand its applications in lab experiments.
Conclusion:
In conclusion, DMPEU is a urea derivative that has shown potential applications in various fields of scientific research. It can be synthesized using a simple method and has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. DMPEU exerts its effects by modulating various signaling pathways in cells, and it has several advantages for lab experiments. However, its poor aqueous solubility and limited safety data in humans are limitations that need to be addressed. Future research on DMPEU could focus on its potential applications in the treatment of inflammatory diseases and cancer, understanding its mechanism of action, and improving its solubility.
Synthesemethoden
DMPEU can be synthesized by reacting 3,4-dimethoxyphenethylamine with urea in the presence of a catalyst like sodium methoxide. The reaction takes place under reflux conditions, and the resulting product is purified using recrystallization techniques. The yield of DMPEU is typically around 70-80%, and the purity can be confirmed using spectroscopic techniques like NMR and IR.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOEGJTBPQGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179726 | |
| Record name | Urea, (3,4-dimethoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (3,4-dimethoxyphenethyl)- | |
CAS RN |
25017-47-4 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea,4-(dimethoxy)phenethyl]- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, (3,4-dimethoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2A6Q2UZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)


![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)


![3-[(2-pyrimidinylthio)methyl]benzoic acid](/img/structure/B5740491.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)